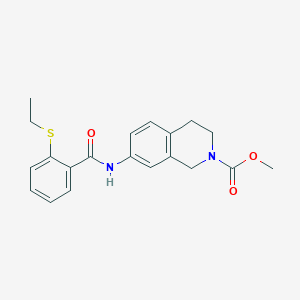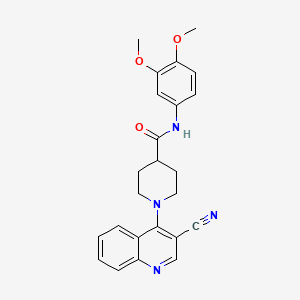![molecular formula C21H19N3O3S2 B2804690 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 681158-63-4](/img/structure/B2804690.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of viruses, making it an attractive target for antiviral drugs .
Mode of Action
The compound interacts with the 3CL pro enzyme, inhibiting its activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting viral replication . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of the 3CL pro enzyme affects the biochemical pathway of viral replication. By blocking this enzyme, the compound prevents the virus from replicating within host cells . The downstream effects of this action include a reduction in viral load and potentially, the alleviation of symptoms associated with viral infection.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of viral replication. By blocking the activity of the 3CL pro enzyme, the compound can potentially prevent the spread of the virus within the host organism . This could lead to a decrease in the severity of the viral infection.
Propiedades
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-20(14-7-9-16(10-8-14)29(26,27)24-11-3-4-12-24)23-21-22-19-17-6-2-1-5-15(17)13-18(19)28-21/h1-2,5-10H,3-4,11-13H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLHOSWCIINPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE](/img/structure/B2804607.png)
![2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2804608.png)
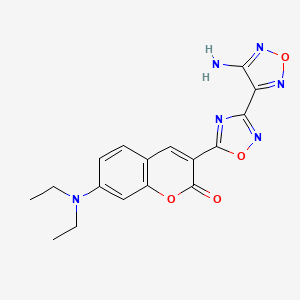
![4-Methoxy-1-methyl-5-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2804613.png)
![3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2804615.png)
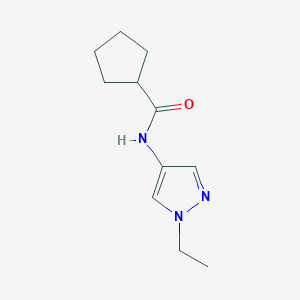
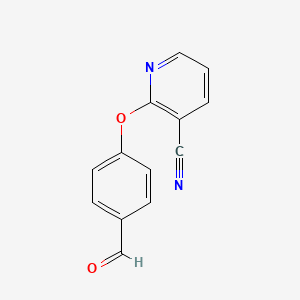
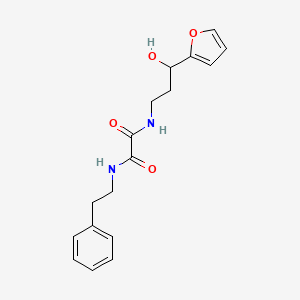
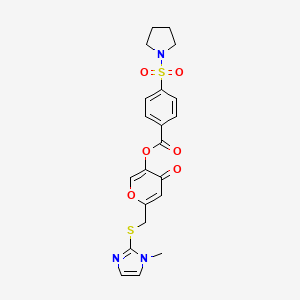
![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2804624.png)
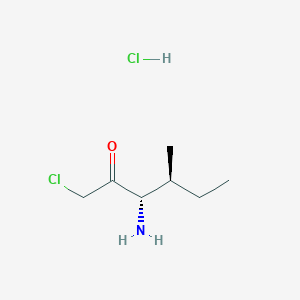
![N-[1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2804627.png)
